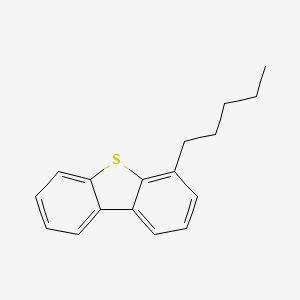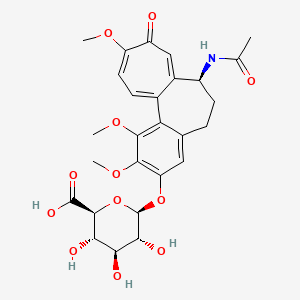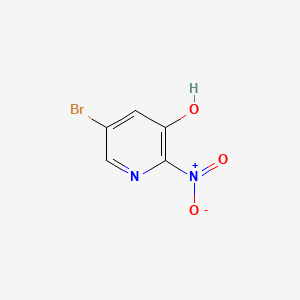
Glisoxepid-d4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
Glisoxepid has a molecular formula of C20H27N5O5S and a monoisotopic mass of 449.173289689 . The structure of Glisoxepid-d4 would be similar, but with the replacement of certain hydrogen atoms with deuterium. For a detailed molecular structure analysis, specialized software or databases that provide 3D molecular structures would be beneficial .Wirkmechanismus
Target of Action
Glisoxepid-d4 primarily targets the ATP-sensitive potassium (KATP) channels in pancreatic beta-cells . These channels are composed of the Kir6.2/SUR1 complex . The role of these channels is to regulate the release of insulin, a hormone that plays a crucial role in the regulation of blood glucose levels .
Mode of Action
This compound functions as a non-selective K (ATP) channel blocker . It stimulates insulin secretion by closing the ATP-sensitive K (+) (K (ATP)) channels in pancreatic beta-cells . This action inhibits a tonic, hyperpolarizing efflux of potassium, causing the electric potential over the membrane to become more positive . This depolarization opens voltage-gated Ca
Biochemische Analyse
Biochemical Properties
Glisoxepid-d4, like its parent compound Glisoxepid, plays a significant role in biochemical reactions. It is known to interact with various enzymes, proteins, and other biomolecules. Specifically, Glisoxepid inhibits the uptake of bile acids into isolated rat hepatocytes . This inhibition occurs only in the absence of sodium ions . The uptake of Glisoxepid could be further inhibited by blockers of the hepatocellular monocarboxylate transporter, by the loop diuretic bumetanide, by 4,4’-diisothiocyano-2,2’-stilbenedisulfonate (DIDS), and by sulphate . These interactions suggest that this compound may have similar biochemical properties.
Cellular Effects
This compound is expected to have effects on various types of cells and cellular processes, similar to Glisoxepid. Glisoxepid stimulates beta cells of the islet of Langerhans in the pancreas to release insulin . It also enhances peripheral insulin sensitivity . Overall, Glisoxepid potentiates insulin release and improves insulin dynamics . Therefore, it can be inferred that this compound may have similar cellular effects.
Molecular Mechanism
The molecular mechanism of this compound is likely to be similar to that of Glisoxepid. Glisoxepid functions as a non-selective K (ATP) channel blocker . It is thought to stimulate insulin secretion by closing the ATP-sensitive K (+) (K (ATP)) channels (Kir6.2/SUR1 complex, KATP channels) in pancreatic beta-cells . This inhibits a tonic, hyperpolarizing efflux of potassium, thus causing the electric potential over the membrane to become more positive . This depolarization opens voltage-gated Ca2+ channels. The rise in intracellular calcium leads to increased fusion of insulin granulae with the cell membrane, and therefore increased secretion of (pro)insulin .
Transport and Distribution
Glisoxepid is known to be transported via the transport system for the unconjugated bile acid cholate . Therefore, it is reasonable to hypothesize that this compound may have a similar transport mechanism.
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for Glisoxepid-d4 involves the incorporation of four deuterium atoms into the Glisoxepid molecule. This can be achieved through the use of deuterated reagents during specific steps of the synthesis pathway.", "Starting Materials": [ "Glisoxepid", "Deuterated reagents" ], "Reaction": [ { "Step 1": "Protection of the amine group of Glisoxepid using a suitable protecting group such as Boc or Fmoc", "Step 2": "Deuterium incorporation at specific positions using deuterated reagents", "Step 3": "Deprotection of the amine group to obtain Glisoxepid-d4" } ] } | |
CAS-Nummer |
1795033-41-8 |
Molekularformel |
C20H27N5O5S |
Molekulargewicht |
453.55 |
IUPAC-Name |
5-methyl-N-[2-[4-[(2,2,7,7-tetradeuterioazepan-1-yl)carbamoylsulfamoyl]phenyl]ethyl]-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C20H27N5O5S/c1-15-14-18(23-30-15)19(26)21-11-10-16-6-8-17(9-7-16)31(28,29)24-20(27)22-25-12-4-2-3-5-13-25/h6-9,14H,2-5,10-13H2,1H3,(H,21,26)(H2,22,24,27)/i12D2,13D2 |
InChI-Schlüssel |
ZKUDBRCEOBOWLF-IDPVZSQYSA-N |
SMILES |
CC1=CC(=NO1)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)NC(=O)NN3CCCCCC3 |
Synonyme |
N-[2-[4-[[[[(Hexahydro-1H-azepin-1-yl)amino]carbonyl]amino]sulfonyl]phenyl]ethyl]-5-methyl-3-isoxazolecarboxamide-d4; 4-[4-[β-(5-Methylisoxazole-3-carboxamido)ethyl]_x000B_phenylsulfonyl]-1,1-hexamethylenesemicarbazide-d4; BS 4231-d4; Glisepin-d4; Glisoxep |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![1,3-Diazatricyclo[5.2.0.0~2,4~]nonane](/img/structure/B586265.png)

![5,7-Dichlorobenzo[d]thiazol-2-amine](/img/structure/B586269.png)



